molecular formula C20H21NO4 B8107043 (S)-(9H-Fluoren-9-YL)methyl ((1,4-dioxan-2-YL)methyl)carbamate

(S)-(9H-Fluoren-9-YL)methyl ((1,4-dioxan-2-YL)methyl)carbamate

Cat. No.: B8107043
M. Wt: 339.4 g/mol
InChI Key: SGFYJYHTAPHIBY-AWEZNQCLSA-N
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Description

(S)-(9H-Fluoren-9-YL)methyl ((1,4-dioxan-2-YL)methyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group, a dioxane ring, and a carbamate functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-YL)methyl ((1,4-dioxan-2-YL)methyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl and dioxane intermediates. The fluorenyl group can be synthesized through Friedel-Crafts acylation, followed by reduction and functional group transformations. The dioxane ring is often prepared via cyclization reactions involving diols and epoxides. The final step involves the formation of the carbamate linkage through a reaction between the fluorenyl and dioxane intermediates with a suitable isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-YL)methyl ((1,4-dioxan-2-YL)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the dioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-(9H-Fluoren-9-YL)methyl ((1,4-dioxan-2-YL)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-YL)methyl ((1,4-dioxan-2-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. The dioxane ring may interact with enzymes and receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(9H-Fluoren-9-YL)methyl ((1,4-dioxan-2-YL)methyl)carbamate: shares similarities with other fluorenyl and dioxane derivatives, such as fluorenylmethanol and dioxane-based carbamates.

    Fluorenylmethanol: A simpler compound with a fluorenyl group and a hydroxyl group, used in organic synthesis.

    Dioxane-based carbamates: Compounds with a dioxane ring and a carbamate group, studied for their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[[(2S)-1,4-dioxan-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-20(21-11-14-12-23-9-10-24-14)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFYJYHTAPHIBY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CO1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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